4-(N-Isopropylaminocarbonyl)phenylboronic acid

Vue d'ensemble

Description

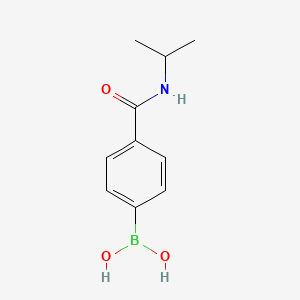

4-(N-Isopropylaminocarbonyl)phenylboronic acid is an organic compound with the molecular formula C10H14BNO3 It is a boronic acid derivative that features a phenyl ring substituted with an isopropylaminocarbonyl group and a boronic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Isopropylaminocarbonyl)phenylboronic acid typically involves the reaction of 4-bromophenylboronic acid with isopropyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. Industrial production would also focus on ensuring the purity and consistency of the product through rigorous quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

4-(N-Isopropylaminocarbonyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Reduction: The carbonyl group can be reduced to form corresponding alcohols.

Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group reacts with halides to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura reactions, typically in solvents like toluene or ethanol.

Major Products Formed

Oxidation: Phenol derivatives.

Reduction: Alcohol derivatives.

Substitution: Biaryl compounds.

Applications De Recherche Scientifique

Biochemical Properties

4-(N-Isopropylaminocarbonyl)phenylboronic acid is characterized by its ability to form reversible covalent bonds with diols and other hydroxyl-containing molecules. This property makes it valuable for studying enzyme interactions and protein modifications. The compound can interact with enzymes such as proteases and glycosidases, forming stable complexes that can inhibit or modulate their activity.

Major Products Formed

- Oxidation : Phenol derivatives

- Reduction : Alcohol derivatives

- Substitution : Biaryl compounds

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing complex molecules through cross-coupling reactions. Its boronic acid functionality allows for the formation of carbon-carbon bonds, facilitating the development of various organic compounds.

Medicinal Chemistry

The compound is pivotal in drug discovery, particularly for developing boron-containing drugs and biological probes. Its ability to form reversible covalent bonds with specific biomolecules makes it a candidate for designing enzyme inhibitors. Studies have shown its efficacy in inhibiting various enzymes linked to diseases, including cancer.

| Enzyme Target | Inhibition Type | Potential Applications |

|---|---|---|

| Proteases | Competitive | Cancer therapy |

| Glycosidases | Non-competitive | Antiviral agents |

| Epoxide hydrolase | Reversible | Treatment of infections |

Material Science

In material science, this compound is utilized to develop advanced materials, including polymers and sensors. The compound's unique properties facilitate the creation of materials with tailored functionalities, such as responsiveness to environmental stimuli.

Case Studies

-

Enzyme Inhibition Study

A study conducted on the interaction between this compound and proteases demonstrated its potential as an effective inhibitor. The research highlighted its mechanism of action through reversible binding, which could lead to new therapeutic strategies against protease-related diseases. -

Polymer Development

Research into the incorporation of this compound into polymer matrices revealed enhanced mechanical properties and thermal stability. This advancement opens avenues for creating materials suitable for various industrial applications. -

Drug Formulation

A case study on the formulation of boron-containing drugs utilizing this compound showed promising results in enhancing drug efficacy against specific cancers. The study emphasized the importance of structural modifications in improving pharmacokinetic profiles.

Mécanisme D'action

The mechanism of action of 4-(N-Isopropylaminocarbonyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of sensors and drug delivery systems. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate biological pathways and enhance the compound’s efficacy in various applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Cyclopropylaminocarbonyl)phenylboronic acid

- 4-(N-Boc-amino)phenylboronic acid

- Phenylboronic acid

Uniqueness

4-(N-Isopropylaminocarbonyl)phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other boronic acids, it offers enhanced stability and selectivity in forming boronate esters, making it a valuable compound in both research and industrial applications .

Activité Biologique

Overview

4-(N-Isopropylaminocarbonyl)phenylboronic acid is a boronic acid derivative with significant potential in biochemical and pharmaceutical applications. Its structure, featuring a phenyl ring substituted with an isopropylaminocarbonyl group and a boronic acid moiety, allows it to engage in reversible covalent bonding with diols and other hydroxyl-containing molecules. This property underpins its diverse biological activities, including enzyme inhibition, modulation of cellular processes, and potential therapeutic applications.

Covalent Bond Formation

The primary mechanism of action for this compound is its ability to form covalent bonds with target biomolecules. This interaction can inhibit or activate various enzymes depending on the specific context. For example, it has been shown to inhibit proteases by binding to their active sites, thus preventing substrate access and catalytic activity.

Influence on Cellular Processes

In cellular systems, this compound modulates key signaling pathways, affecting gene expression and cellular metabolism. It can influence the activity of kinases and phosphatases, leading to changes in phosphorylation states that impact downstream signaling events. Additionally, it interacts with transcription factors, altering gene expression profiles.

Antitumor Activity

Research has demonstrated that phenylboronic acid derivatives can enhance the targeting ability of drug delivery systems in cancer therapy. For instance, nanoparticles decorated with phenylboronic acid have shown superior efficacy in tumor growth restriction and prolonged survival in tumor-bearing mice compared to non-decorated counterparts. This enhancement is attributed to the interaction between phenylboronic acid groups and over-expressed sialic acid residues on cancer cells .

Antimicrobial Properties

Boronic acids, including this compound, exhibit antimicrobial activity by inhibiting bacterial enzymes such as leucyl-tRNA synthetase and β-lactamase. These interactions disrupt protein synthesis and enhance susceptibility to antibiotics, making them valuable in combating resistant strains of bacteria .

Dose-Dependent Effects

Studies indicate that the biological effects of this compound are dose-dependent. At low concentrations, the compound may exert minimal effects on cellular functions; however, higher concentrations can lead to significant cytotoxicity in cancer cells while sparing normal cells . This selective toxicity is crucial for therapeutic applications.

Case Studies

-

Tumor Targeting with Nanoparticles

A study utilized phenylboronic acid-decorated chitosan nanoparticles loaded with doxorubicin to evaluate their antitumor efficacy in vivo. The results showed enhanced tumor penetration and retention time, leading to improved therapeutic outcomes compared to conventional drug delivery methods . -

Cytotoxicity Assessment

In vitro assays demonstrated that 5 µM solutions of boronic compounds resulted in reduced viability of prostate cancer cells (PC-3) while maintaining higher viability in normal fibroblast cells (L929). This suggests a promising therapeutic window for further development .

Metabolic Pathways

The metabolism of this compound involves liver enzymes that facilitate its clearance from the body. Understanding these metabolic pathways is essential for optimizing its bioavailability and therapeutic efficacy. The compound can undergo oxidation to form phenolic derivatives or reduction to yield alcohol derivatives, which may have distinct biological activities.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

[4-(propan-2-ylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO3/c1-7(2)12-10(13)8-3-5-9(6-4-8)11(14)15/h3-7,14-15H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCSEYKTZAKRMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378483 | |

| Record name | {4-[(Propan-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397843-67-3 | |

| Record name | {4-[(Propan-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(N-Isopropylaminocarbonyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.